molecular formula C15H19NO3 B6608023 benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2680861-83-8

benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B6608023
CAS No.: 2680861-83-8
M. Wt: 261.32 g/mol
InChI Key: ZVAQXJUSYXMATJ-UHFFFAOYSA-N
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Description

Benzyl6-(hydroxymethyl)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .

Mechanism of Action

The mechanism of action of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and benzyl derivatives, such as spiro[3.3]heptane derivatives and benzylamines .

Uniqueness

Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-13-8-15(9-13)6-7-16(15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQXJUSYXMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)CO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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